molecular formula C9H8Cl2O B1440342 1-(3,5-Dichlorophenyl)propan-2-one CAS No. 205826-74-0

1-(3,5-Dichlorophenyl)propan-2-one

Cat. No. B1440342
CAS RN: 205826-74-0
M. Wt: 203.06 g/mol
InChI Key: CARBWGNJZGZGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichlorophenyl)propan-2-one is a chemical compound used in the preparation of compounds for indirect dopamine agonist pharmacotherapy for treating cocaine, methamphetamine, nicotine, and other drugs of abuse addiction .


Molecular Structure Analysis

The molecular formula of this compound is C9H8Cl2O, and its molecular weight is 203.07 . The structure includes a propan-2-one group attached to a 3,5-dichlorophenyl group .


Physical And Chemical Properties Analysis

The melting point of this compound is 113-114 °C, and its boiling point is predicted to be 269.0±25.0 °C. The predicted density is 1.270±0.06 g/cm3 .

Safety and Hazards

Safety data indicates that exposure to 1-(3,5-Dichlorophenyl)propan-2-one should be avoided. In case of contact, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water .

Future Directions

As for future directions, 1-(3,5-Dichlorophenyl)propan-2-one is primarily used for research and development purposes . Its use in the synthesis of compounds for treating various forms of drug addiction suggests potential for further exploration in this area .

properties

IUPAC Name

1-(3,5-dichlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARBWGNJZGZGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672954
Record name 1-(3,5-Dichlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205826-74-0
Record name 1-(3,5-Dichlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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